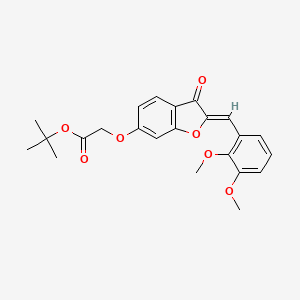
(Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzamide compounds . Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological and potential drug industries .
Synthesis Analysis
Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzamide compounds have been studied for their in vitro antioxidant activity, which was determined by total antioxidant, free radical scavenging, and metal chelating activity .Applications De Recherche Scientifique
Antioxidant Activity
Amides, including benzamides, have been studied for their antioxidant properties. In the case of this compound, researchers have synthesized novel benzamide derivatives from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds were characterized using various spectroscopic methods (IR, 1H NMR, and 13C NMR). The in vitro antioxidant activity of these compounds was evaluated through total antioxidant capacity, free radical scavenging, and metal chelating assays. Some of the synthesized compounds exhibited more effective antioxidant activity compared to standard compounds .
Antibacterial Activity
The same benzamide derivatives were also tested for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Researchers compared their efficacy with two control drugs. This information is valuable for potential applications in antimicrobial research .
Potential Drug Development
Benzamides, due to their diverse biological activities, have been explored as potential drug candidates. These activities include anti-tumor, anti-microbial, anti-fungal, anti-HSV, and anti-inflammatory effects. Researchers can investigate the compound’s pharmacological properties further to identify specific therapeutic applications .
Industrial Applications
Amides find use in various industrial sectors, such as plastics, rubber, paper, and agriculture. While specific applications of this compound in industry would require further investigation, its structural features make it a candidate for potential applications in these fields .
Structural Precursor
The compound’s unique structure may serve as a useful precursor for synthesizing other molecules. For example, it could be a starting point for creating biologically important 1,2-dihydroxycyclohexanes or their hydroxylamine analogs. Such derivatives have applications in drug development and other fields .
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 2,3-dimethoxybenzoic acid , which is known to have antioxidant and antibacterial activities . .
Mode of Action
The mode of action of this compound is not well-studied. Given its structural similarity to 2,3-dimethoxybenzoic acid derivatives, it may interact with its targets in a similar manner. These compounds are known to exhibit antioxidant, free radical scavenging, and metal chelating activity .
Biochemical Pathways
Based on its antioxidant and antibacterial activities, it may influence pathways related to oxidative stress and bacterial growth .
Result of Action
Its antioxidant activity suggests that it may protect cells from oxidative damage . Its antibacterial activity indicates that it may inhibit the growth of certain bacteria .
Propriétés
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-23(2,3)30-20(24)13-28-15-9-10-16-18(12-15)29-19(21(16)25)11-14-7-6-8-17(26-4)22(14)27-5/h6-12H,13H2,1-5H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVKHHZWVFYFFG-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2434146.png)
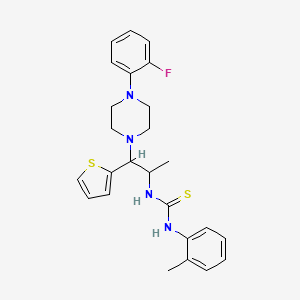
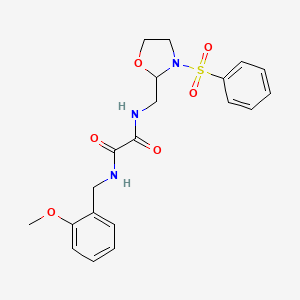
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)
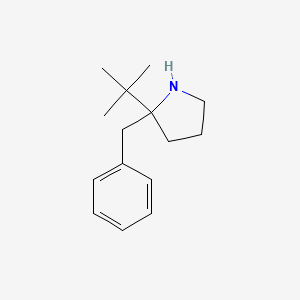
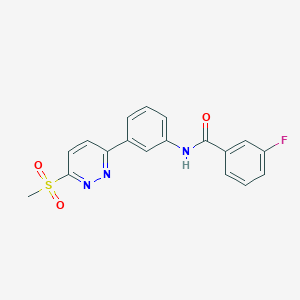


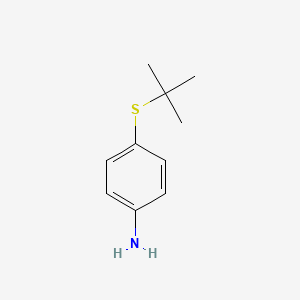

![2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2434164.png)
![(Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide](/img/structure/B2434165.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2434168.png)
![(3-Chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2434169.png)